3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
3-Methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative with the molecular formula C₁₅H₂₂BNO₃ and a molecular weight of 275.16 g/mol . It features a methoxy group at the 3-position, an N-methylamide substituent, and a tetramethyl dioxaborolan moiety at the 4-position of the benzene ring. This compound is cataloged under CAS MFCD18732741 with a purity of 95% . Its structural design makes it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for constructing biaryl systems . Additionally, boron-containing benzamides are increasingly explored in medicinal chemistry, particularly as kinase inhibitors or intermediates in bioactive molecule synthesis .
Properties
IUPAC Name |
3-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-8-7-10(13(18)17-5)9-12(11)19-6/h7-9H,1-6H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNNJIJLJFZKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxy-N-methylbenzamide
The precursor is synthesized through regioselective bromination of 3-methoxy-N-methylbenzamide. While direct bromination poses challenges due to competing directing effects of the methoxy and amide groups, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves para-bromination relative to the methoxy group.
Reaction Conditions:
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Substrate: 3-Methoxy-N-methylbenzamide (1.0 equiv).
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Brominating agent: NBS (1.1 equiv).
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Solvent: DMF, 0°C to room temperature.
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Yield: ~65% (isolated).
Alternative Route: Coupling via Benzoyl Chloride
4-Bromo-3-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) , followed by reaction with methylamine in tetrahydrofuran (THF)/water under basic conditions:
Key Data:
Palladium-Catalyzed Miyaura Borylation
Standard Miyaura Protocol
The palladium-mediated reaction replaces the bromide with a boronic ester using bis(pinacolato)diboron (B₂pin₂):
Procedure:
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Catalyst: Pd(dppf)Cl₂ (0.03 equiv).
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Base: KOAc (3.0 equiv).
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Solvent: 1,4-Dioxane, 100°C, 12 h under nitrogen.
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Yield: 82% (isolated).
Mechanistic Insight:
The oxidative addition of Pd⁰ to the aryl bromide forms a PdII intermediate, which reacts with B₂pin₂ to yield the boronic ester after reductive elimination.
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 3 mol% | >80% |
| Temperature | 100°C | Maximizes rate |
| Solvent | 1,4-Dioxane | Enhances solubility |
| Base | KOAc | Neutralizes HBr |
Nickel-Catalyzed Borylation
Nickel-Mediated Cross-Coupling
An alternative to Pd catalysis employs dichlorobis(trimethylphosphine)nickel (NiCl₂(PMe₃)₂) with cesium fluoride (CsF) as an activator:
Reaction Setup:
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Substrate: 4-Bromo-3-methoxy-N-methylbenzamide (0.5 mmol).
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Boron source: B₂pin₂ (1.2 equiv).
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Catalyst: NiCl₂(PMe₃)₂ (0.015 equiv).
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Solvent: 1,4-Dioxane, 100°C, 12 h under argon.
Advantages:
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Lower cost of nickel catalysts.
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Tolerance to moisture compared to Pd systems.
Comparative Analysis of Methods
| Method | Catalyst | Yield | Cost | Scalability |
|---|---|---|---|---|
| Palladium catalysis | Pd(dppf)Cl₂ | 82% | High | Industrial |
| Nickel catalysis | NiCl₂(PMe₃)₂ | 75% | Low | Lab-scale |
Key Considerations:
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Pd systems offer higher yields but require stringent anhydrous conditions.
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Ni systems are cost-effective but necessitate longer reaction times.
Challenges and Troubleshooting
Common Issues
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Byproduct formation : Residual halide or deborylated products.
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Catalyst deactivation : Caused by amide coordination to Pd/Ni.
Mitigation Strategies
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Ligand modulation : Use of bidentate ligands (dppf) stabilizes Pd intermediates.
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Additives : CsF enhances boron reagent reactivity in Ni catalysis.
Characterization and Validation
Spectroscopic Data
Purity Assessment
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HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzamides and biaryl compounds, depending on the specific reactants and conditions used .
Scientific Research Applications
3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transmetalation step that leads to the formation of a new carbon-carbon bond . This process involves the activation of the boronic ester and the subsequent coupling with an electrophilic partner .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Boronates
Key Observations :
- Methoxy vs.
- Amide Substitution : N-methyl and N-ethyl groups () influence solubility and metabolic stability. Ethylamide derivatives () may exhibit higher lipophilicity, favoring blood-brain barrier penetration in drug design .
- Halogenation : Fluorinated analogs (e.g., ) are prioritized in medicinal chemistry for improved pharmacokinetics and target binding .
Table 3: Comparative Physicochemical Data
Key Notes:
Biological Activity
3-Methoxy-n-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- IUPAC Name : 3-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Molecular Formula : C15H22BNO4
- Molecular Weight : 291.15 g/mol
The structure features a methoxy group and a tetramethyl dioxaborolane moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by targeting microtubule dynamics. For instance, studies on related methoxybenzoyl-thiazole derivatives have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SMART-H | 0.04 | Inhibits tubulin polymerization |
| SMART-F | 1.1 | Induces apoptosis |
| SMART-OH | >50 | Not effective |
This suggests that this compound might share similar mechanisms that warrant further investigation.
Enzyme Inhibition
Inhibition of cytochrome P450 enzymes is a critical area of study for many drug candidates. For example, the compound's structural analogs have demonstrated reversible inhibition of CYP3A4 with an IC50 value of 0.34 µM . This raises concerns regarding potential drug-drug interactions (DDIs), especially in polypharmacy scenarios.
Table 2: CYP Enzyme Inhibition Data
| Compound | CYP Isoform | IC50 (µM) | TDI (%) |
|---|---|---|---|
| Compound A | CYP3A4 | 0.34 | 66 |
| Compound B | CYP1A4 | >50 | <1 |
Study on Antiviral Properties
A study evaluated the antiviral efficacy of compounds similar to this compound against Hepatitis C virus (HCV). The results indicated that certain derivatives could inhibit the RNA-dependent RNA polymerase NS5B effectively .
In Vivo Efficacy
In vivo studies using xenograft models demonstrated that related compounds could significantly reduce tumor growth without noticeable neurotoxicity. For example, SMART-H and SMART-F treatments led to tumor control rates ranging from 4% to 30% in prostate cancer models .
Q & A
Q. How can researchers ensure reproducibility of synthetic protocols?
- Documentation : Report exact equivalents, reaction times, and purification R values.
- Reference Standards : Cross-check NMR shifts with NIST Chemistry WebBook entries for analogous boronates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
